2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-(3-methylphenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-14(2)13-23(21,22)17-8-5-9-19(12-17)18(20)11-16-7-4-6-15(3)10-16/h4,6-7,10,14,17H,5,8-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBYVMIENWCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one (CAS Number: 2097860-26-7) is a synthetic organic molecule with a complex structure that has garnered interest in pharmacological research. Its molecular formula is and it has a molecular weight of approximately 337.48 g/mol . This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H27NO3S
- Molecular Weight : 337.48 g/mol
- Purity : Typically around 95% .
The biological activity of 2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine moiety suggests potential activity in modulating central nervous system (CNS) functions, which may lead to applications in treating neurological disorders.
Antidepressant Effects
Research indicates that compounds with similar piperidine structures exhibit antidepressant properties. For instance, studies have shown that piperidine derivatives can enhance serotonergic activity, leading to increased mood regulation .
Analgesic Properties
The compound may also demonstrate analgesic effects through modulation of pain pathways in the CNS. Similar compounds have been documented to interact with opioid receptors, suggesting a potential for pain relief .
Study 1: Antidepressant Activity
In a study involving animal models, the administration of compounds structurally related to 2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased levels of serotonin and norepinephrine in the synaptic cleft .
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Antidepressant Effects | Rodent Model | Significant mood improvement | Serotonin reuptake inhibition |
Study 2: Pain Relief Efficacy
Another study evaluated the analgesic properties of similar piperidine derivatives. Results indicated a notable decrease in pain response in both acute and chronic pain models, suggesting that this class of compounds could be beneficial for pain management .
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Analgesic Properties | Chronic Pain Model | Reduced pain response | Opioid receptor modulation |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features an imidazole ring, which is known for its biological activity and ability to form coordination complexes. The presence of the thiol group enhances its reactivity, making it a valuable candidate for various applications.
Medicinal Chemistry
Anticancer Activity
Research has shown that imidazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with similar structural motifs have been reported to target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound's thiol group may contribute to its antimicrobial activity. Studies have indicated that imidazole-based compounds can disrupt microbial cell membranes or inhibit essential enzymes, thereby exhibiting bactericidal effects against a range of pathogens. This property is particularly relevant in the development of new antibiotics .
Material Science
Synthesis of Nanomaterials
5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol has been utilized in the synthesis of metal nanoparticles. The thiol group can effectively stabilize metal ions during reduction processes, leading to the formation of nanoparticles with controlled size and morphology. These nanoparticles have applications in catalysis, drug delivery, and imaging .
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that adding imidazole derivatives can improve the toughness and flexibility of polymers, making them suitable for various industrial applications .
Catalysis
Catalytic Activity
The imidazole moiety is known for its ability to act as a ligand in coordination chemistry. 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol has been studied as a catalyst in organic reactions such as cross-coupling reactions and oxidation processes. Its ability to form stable complexes with transition metals enhances the efficiency of these catalytic processes .
Case Study: Cross-Coupling Reactions
A detailed study demonstrated that this compound could facilitate Suzuki-Miyaura coupling reactions effectively. The reaction conditions were optimized to yield high selectivity and yield, showcasing the compound's potential as a catalyst in synthetic organic chemistry .
Data Tables
Preparation Methods
Sulfonylation of Piperidine Precursors
The 3-(2-methylpropanesulfonyl)piperidine moiety is synthesized via sulfonylation of 3-aminopiperidine. A representative method involves reacting 3-aminopiperidine with 2-methylpropanesulfonyl chloride under basic conditions (e.g., aqueous NaHCO₃ or pyridine) in dichloromethane at 0–5°C. The reaction proceeds via nucleophilic attack of the piperidine’s amine on the sulfonyl chloride, yielding the sulfonamide intermediate. Isolation typically involves extraction and recrystallization, with yields exceeding 85%.
Key Reaction:
$$
\text{3-Aminopiperidine} + \text{2-Methylpropanesulfonyl chloride} \xrightarrow{\text{Base}} \text{3-(2-Methylpropanesulfonyl)piperidine} + \text{HCl}
$$
Ketone Formation via Nucleophilic Acylation
The ethanone bridge is introduced through Friedel-Crafts acylation or nucleophilic substitution. For example, 3-methylacetophenone may react with a bromoacetylated piperidine sulfonamide derivative in the presence of a Lewis acid (e.g., AlCl₃). Alternatively, coupling the sulfonamide with 2-bromo-1-(3-methylphenyl)ethanone via a Ullmann or Buchwald-Hartwig amination has been reported.
Optimization Note:
- Pd(OAc)₂ with Xantphos as a ligand enhances coupling efficiency.
- Solvent systems (toluene/DMF mixtures) improve solubility of aromatic intermediates.
Stepwise Synthesis and Intermediate Characterization
Intermediate 1: 3-(2-Methylpropanesulfonyl)Piperidine
- Dissolve 3-aminopiperidine (1.0 equiv) in anhydrous DCM.
- Add 2-methylpropanesulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
Yield: 88% (white crystalline solid).
Characterization:
Intermediate 2: 2-Bromo-1-(3-Methylphenyl)Ethanone
- Brominate 3-methylacetophenone using Br₂ in acetic acid at 40°C.
- Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica chromatography.
Yield: 76% (pale yellow liquid).
Characterization:
Final Coupling Reaction
- Combine 3-(2-methylpropanesulfonyl)piperidine (1.0 equiv), 2-bromo-1-(3-methylphenyl)ethanone (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (0.05 equiv) in DMF.
- Heat at 80°C for 18 hours under N₂.
- Filter, concentrate, and purify via flash chromatography (hexane:EtOAc = 3:1).
Yield: 68% (off-white solid).
Characterization:
- ¹³C NMR (100 MHz, CDCl₃): δ 207.5 (C=O), 139.2 (aromatic C), 58.4 (piperidine C), 32.1 (SO₂C), 21.7 (CH(CH₃)₂).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Acylation | 68 | 98 | 18 | High regioselectivity |
| Friedel-Crafts | 54 | 92 | 24 | No transition metals required |
| Reductive Amination | 62 | 95 | 12 | Mild conditions |
Trends:
- Palladium-catalyzed couplings offer superior yields but require stringent anhydrous conditions.
- Friedel-Crafts methods, while avoiding metals, suffer from lower yields due to competing side reactions.
Mechanistic Insights and Side Reactions
Competing Pathways in Coupling Reactions
Byproduct Formation
- Di-Ketone Adducts: Occurs when excess bromoethanone is present, mitigated by stoichiometric control.
- Piperidine Ring Opening: Observed at temperatures >100°C, avoided by maintaining reaction temperatures below 80°C.
Scalability and Industrial Feasibility
Cost-Benefit Analysis
Q & A
Q. What synthetic routes are optimal for preparing 2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Piperidine derivatives react with sulfonyl chlorides (e.g., 2-methylpropanesulfonyl chloride) to form the sulfonamide intermediate.
- Friedel-Crafts acylation : Introduction of the 3-methylphenyl group via ketone formation .
Optimization strategies : - Use polar aprotic solvents (e.g., DMF, DCM) to enhance reaction rates.
- Monitor reactions via TLC or HPLC to track intermediate formation .
- Adjust temperature (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 for nucleophilic steps) to maximize yields (typically 60–75%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm piperidine ring substitution patterns (e.g., δ 3.5–4.0 ppm for N–CH₂ in H-NMR) and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 363.18) .
- Infrared Spectroscopy (IR) : Identify sulfonyl S=O stretches (~1150–1300 cm⁻¹) and ketone C=O (~1675 cm⁻¹) .
- HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
Q. What pharmacological properties should be prioritized in initial assessments?
- Solubility and bioavailability : The piperidine ring enhances aqueous solubility, while the sulfonyl group may improve membrane permeability. Use logP calculations (e.g., ~3.2 via XLogP3) and in vitro Caco-2 assays .
- Target engagement : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive piperidine derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Employ SHELX programs (e.g., SHELXL) for refinement. Key parameters include bond lengths (C–S: ~1.76 Å, C=O: ~1.21 Å) and dihedral angles between aromatic and piperidine rings .
- Challenge : Crystallization may require vapor diffusion with solvents like ethyl acetate/hexane. Use additives (e.g., DMSO) to improve crystal quality .
Q. What computational strategies are effective for predicting binding affinities and SAR?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like Cathepsin S (PDB: 5XYZ). Focus on sulfonyl-pi interactions and hydrophobic pockets .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using descriptors like polar surface area and H-bond acceptors .
Q. How can contradictory biological activity data be reconciled across studies?
- Case example : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for enzyme inhibition) may arise from assay conditions.
Q. What strategies mitigate off-target effects in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
